molecular formula C12H24ClF6N3P2 B046204 Chlorotripyrrolidinophosphonium hexafluorophosphate CAS No. 133894-48-1

Chlorotripyrrolidinophosphonium hexafluorophosphate

Cat. No.: B046204
CAS No.: 133894-48-1
M. Wt: 421.73 g/mol
InChI Key: BSCYRXJVGSZNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorotripyrrolidinophosphonium hexafluorophosphate is synthesized through the reaction of tripyrrolidinophosphine with chlorine gas, followed by the addition of hexafluorophosphoric acid. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reagents are carefully controlled to maintain optimal reaction conditions. The product is then purified through crystallization and stored under inert conditions to prevent degradation .

Comparison with Similar Compounds

Similar Compounds:

  • Bromotripyrrolidinophosphonium hexafluorophosphate
  • Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate
  • Chlorodipyrrolidinocarbenium hexafluorophosphate
  • Propylphosphonic anhydride solution
  • Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

Uniqueness: Chlorotripyrrolidinophosphonium hexafluorophosphate stands out due to its high efficiency in peptide coupling reactions and its ability to prevent racemization. This makes it a preferred choice for synthesizing peptides and proteins with high purity and yield .

Properties

IUPAC Name

chloro(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24ClN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCYRXJVGSZNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Cl.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClF6N3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583477
Record name Chlorotri(pyrrolidin-1-yl)phosphanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133894-48-1
Record name Chlorotri(pyrrolidin-1-yl)phosphanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorotri(1-pyrrolidinyl)phosphonium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorotripyrrolidinophosphonium hexafluorophosphate
Reactant of Route 2
Chlorotripyrrolidinophosphonium hexafluorophosphate
Reactant of Route 3
Chlorotripyrrolidinophosphonium hexafluorophosphate
Reactant of Route 4
Chlorotripyrrolidinophosphonium hexafluorophosphate
Reactant of Route 5
Reactant of Route 5
Chlorotripyrrolidinophosphonium hexafluorophosphate
Reactant of Route 6
Chlorotripyrrolidinophosphonium hexafluorophosphate
Customer
Q & A

Q1: What makes PyCloP particularly useful in peptide synthesis compared to other coupling reagents like PyBOP?

A1: PyCloP demonstrates superior efficiency in coupling N-methylated amino acids and challenging substrates like α-aminoisobutyric acid compared to benzotriazole-based reagents like PyBOP. [] This difference arises from the reactivity of the intermediates formed during the coupling reaction. PyCloP, through an acyloxyphosphonium intermediate, readily forms reactive oxazolone and/or symmetrical anhydride intermediates. [] In contrast, PyBOP forms a less reactive benzotriazolyl ester intermediate, leading to lower efficiency, especially with N-methylated amino acids. []

Q2: Can you elaborate on the mechanism of action of PyCloP in peptide coupling reactions?

A2: PyCloP activates carboxylic acids by forming an acyloxyphosphonium intermediate. This reactive species can further convert into an oxazolone or symmetrical anhydride, both of which are rapidly aminolyzed by the incoming amine, leading to peptide bond formation. [] Studies with 2,4,6-trimethylbenzoic acid support the formation of the acyloxyphosphonium species. []

Q3: Are there any limitations to using PyCloP in peptide synthesis?

A3: While highly effective for N-methylated amino acids, PyCloP can be less efficient in coupling certain Boc-protected amino acids. [] This is attributed to the formation of N-carboxyanhydrides as a side reaction, especially with Boc-Valine or Boc-Methylvaline during coupling with Methylvaline methyl ester. []

Q4: What is the molecular formula and weight of PyCloP?

A4: The molecular formula of PyCloP is C18H28ClF6N6OP2, and its molecular weight is 554.86 g/mol. []

Q5: Is there any information available on the spectroscopic data of PyCloP?

A5: Yes, the purity of PyCloP can be assessed using 31P NMR and 1H NMR spectroscopy. []

Q6: What are the solubility characteristics of PyCloP?

A6: PyCloP exhibits good solubility in various organic solvents, including dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide, N-methyl-2-pyrrolidone, tetrahydrofuran, acetonitrile, and acetone. []

Q7: Has PyCloP been used in the synthesis of any biologically relevant molecules?

A7: Yes, PyCloP proved successful in the synthesis of Dolastatin 15, an antitumor pseudopeptide. [] This highlights its utility in constructing complex peptides with potential therapeutic applications.

Q8: Beyond peptide synthesis, are there other applications where PyCloP has been employed?

A8: PyCloP has been utilized in synthesizing aminopyrazole oligomers designed to stabilize β-sheet conformations in peptides. [, , , ] These oligomers, incorporating acylated 3-aminopyrazoles, have shown promising results in aggregation assays involving the Prion protein and Alzheimer's Aβ (1-40) peptide. [, , , ]

Q9: What are the recommended storage conditions for PyCloP?

A9: For optimal long-term storage, PyCloP should be kept at temperatures below 8°C in a cool and dry environment. []

Q10: Are there any safety precautions to consider when handling PyCloP?

A10: While detailed toxicological data is yet to be established, PyCloP is associated with risk phrases R 36/37/38, indicating potential for eye, respiratory system, and skin irritation. [] It's crucial to handle the reagent with care, wearing appropriate personal protective equipment and working in a well-ventilated area. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.